2-{[1-(4-Tert-butylbenzoyl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one
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Overview
Description
2-{[1-(4-Tert-butylbenzoyl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one is a complex organic compound with a molecular formula of C25H33N3O2 and a molecular weight of 407.5484 This compound is notable for its unique structure, which includes a piperidine ring, a tert-butylbenzoyl group, and a hexahydrocinnolinone core
Preparation Methods
The synthesis of 2-{[1-(4-Tert-butylbenzoyl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Tert-butylbenzoyl Group: This step involves the acylation of the piperidine ring with tert-butylbenzoyl chloride under basic conditions.
Construction of the Hexahydrocinnolinone Core: The final step involves the cyclization of the intermediate product to form the hexahydrocinnolinone core.
Industrial production methods may involve optimization of these steps to increase yield and reduce costs. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial for the successful synthesis of this compound .
Chemical Reactions Analysis
2-{[1-(4-Tert-butylbenzoyl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups on the molecule are replaced with other groups. Common reagents for these reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
2-{[1-(4-Tert-butylbenzoyl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including its ability to interact with specific biological targets.
Material Science: Its unique structure makes it a candidate for the development of new materials with specific properties.
Chemical Biology: The compound can be used as a probe to study biological processes and pathways.
Mechanism of Action
The mechanism of action of 2-{[1-(4-Tert-butylbenzoyl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one involves its interaction with specific molecular targets. The compound may bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
When compared to similar compounds, 2-{[1-(4-Tert-butylbenzoyl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one stands out due to its unique combination of structural features. Similar compounds include:
1-(4-Tert-butylbenzoyl)piperidin-4-yl derivatives: These compounds share the piperidine and tert-butylbenzoyl groups but differ in other structural aspects.
Hexahydrocinnolinone derivatives: These compounds have a similar core structure but may lack the piperidine or tert-butylbenzoyl groups.
The uniqueness of this compound lies in its specific arrangement of functional groups, which contributes to its distinct chemical and biological properties .
Properties
IUPAC Name |
2-[[1-(4-tert-butylbenzoyl)piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H33N3O2/c1-25(2,3)21-10-8-19(9-11-21)24(30)27-14-12-18(13-15-27)17-28-23(29)16-20-6-4-5-7-22(20)26-28/h8-11,16,18H,4-7,12-15,17H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLAQQTFXNPEAKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)N2CCC(CC2)CN3C(=O)C=C4CCCCC4=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H33N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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